ETHYL {[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE
Overview
Description
ETHYL {[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of an ethyl ester group, a carbamoyl group, and a pentan-2-yl substituent on the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL {[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate alkylating agent to introduce the ethyl ester group. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL {[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbamoyl group can lead to the formation of amines.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
ETHYL {[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ETHYL {[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The overall effect depends on the specific biological context and the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ETHYL {[5-(METHYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE
- ETHYL {[5-(ETHYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE
- ETHYL {[5-(PROPYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE
Uniqueness
ETHYL {[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE is unique due to the presence of the pentan-2-yl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
ethyl 2-oxo-2-[(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-4-6-7(3)9-13-14-11(18-9)12-8(15)10(16)17-5-2/h7H,4-6H2,1-3H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHIHYPRJIRBOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787867 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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